
2-乙酰吲哚
描述
Synthesis Analysis
The synthesis of 2-acetylindole has been explored through various methods, with notable attempts to synthesize it by the conventional Fischer's method, resulting in the formation of 3-acetylindole instead. This unexpected outcome highlighted the challenges in synthesizing 2-acetylindole directly. Catalytic reduction of 2-diazo-acetoindole has been successfully used to synthesize 2-acetylindole, indicating the need for alternative approaches in its synthesis (Chang-xin Ming, 1966).
Molecular Structure Analysis
Studies on the molecular structure of 2-acetylindole derivatives, such as 1-acetylindole, using spectroscopic (FT-IR, FT-Raman, UV-visible) and quantum chemical methods have provided insights into their geometrical structure, vibrational wavenumbers, and electronic properties. Such studies have shown that 2-acetylindole and its derivatives exhibit nonlinear optical behavior and stability arising from hyper-conjugative interactions and charge delocalization, underlining the compound's complex electronic structure (V. K. Shukla et al., 2014).
Chemical Reactions and Properties
The reactivity of 2-acetylindole has been demonstrated in various chemical reactions, including the synthesis and structural establishment of 2-acetyl-3-bromoindoles via the action of bromine on 2-acetylindole-3-carboxylic acids. These studies reveal the compound's versatility in undergoing chemical transformations that lead to novel structures with potential pharmacological activities (L. M. Zorin & G. Zhungietu, 1984).
Physical Properties Analysis
Investigations into the physical properties of 2-acetylindole derivatives have highlighted their potential in various applications. The synthesis and characterization of these derivatives, including their anti-inflammatory and anti-microbial activities, have been a focal point of research, emphasizing the importance of understanding their physical and chemical behavior (L. Verma & S. Wakode, 2013).
Chemical Properties Analysis
The chemical properties of 2-acetylindole, particularly its reactivity and the potential for various chemical transformations, have been extensively studied. For instance, the cobalt-catalyzed regioselective direct C-4 alkenylation of 3-acetylindole demonstrates the compound's reactivity and the possibility of synthesizing structurally diverse derivatives with specific properties (S. Banjare, Tanmayee Nanda, & P. Ravikumar, 2019).
科学研究应用
Synthesis of Alkaloids and Derivatives :
- Used in the total synthesis of ervitsine and indole alkaloids of the ervatamine group (Bennasar, Vidal, & Bosch, 1997).
- Involved in synthesizing 2-haloacetylindoles and 3-methyl-2-bromaoacetylindole (Kost, Gorbunova, & Budylin, 1971).
Photoreactions and Radical Formation :
- The photoreactions of 1-acetylindole-2,3-didone (AID) with hydrogen donors can lead to stable neutral radical pairs (Ting, 2002).
Biological and Medical Applications :
- Thiosemicarbazones of 3-acetylindole can affect DNA synthesis and cell proliferation in human lymphocytes and leukemia cells (Siatra-Papastaikoudi et al., 1995).
- 3-Acetylindole derivatives show a broad spectrum of biological activities, including potential as anti-HIV agents and treatments for various disorders (Metwally, Shaaban, Abdel-Wahab, & El‐Hiti, 2009).
Chemical Reactions and Syntheses :
- Used in the oxidation process with manganese(III) acetate to form specific compounds (Izumi, Kohei, & Murakami, 1993).
- Plays a role in oxidative coupling reactions for selective arylation (Potavathri et al., 2008).
Optical and Physical Properties :
- Exhibits nonlinear optical behavior influenced by hyper-conjugative interactions and charge delocalization (Shukla et al., 2014).
Synthesis Methods :
- Can be oxidized with MoO5HMPA to produce various indole derivatives (Chien, Takanami, Kawasaki, & Sakamoto, 1985).
- Utilized in the synthesis of 3,3-spiroindolines via FeCl3-mediated cyclization (Nandi, Guillot, Kouklovsky, & Vincent, 2016).
Presence in Biological Systems :
- Found in the pineal gland, retina, and cerebellum, suggesting its presence in the central nervous tissue of mammals (Bubenik, Brown, Uhlir, & Grota, 1974).
安全和危害
未来方向
New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .
属性
IUPAC Name |
1-(1H-indol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJMCSBBTMVSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343331 | |
| Record name | 2-Acetylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylindole | |
CAS RN |
4264-35-1 | |
| Record name | 2-Acetylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
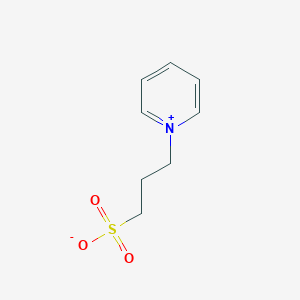
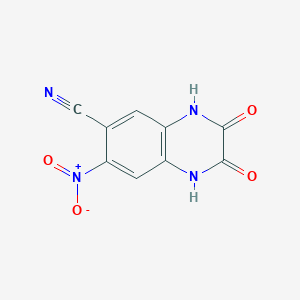
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
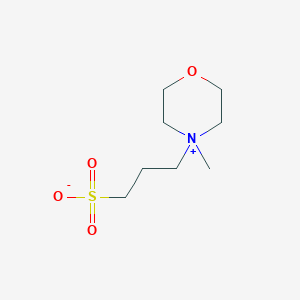
![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)
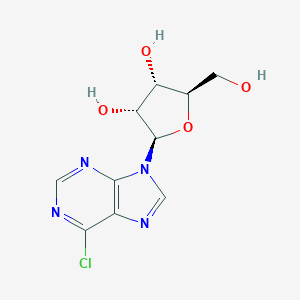
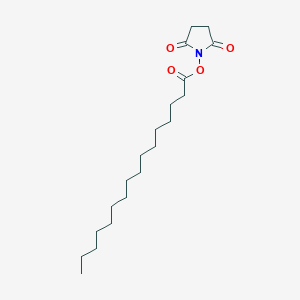
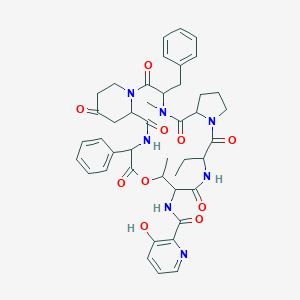

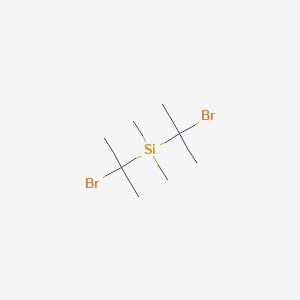

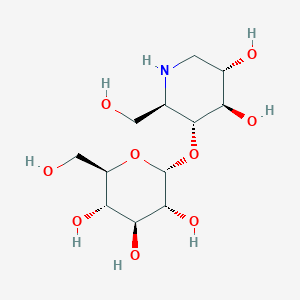
![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)